molecular formula C13H14N2O2 B2475699 ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate CAS No. 159458-11-4

ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate

Cat. No.: B2475699
CAS No.: 159458-11-4
M. Wt: 230.267
InChI Key: GCASTZGICBYQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with phenylhydrazine to form ethyl 2-phenylhydrazonoacetate. This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Known for its anti-inflammatory properties.

    3,5-Dimethyl-1-phenyl-1H-pyrazole: Used in the synthesis of various pharmaceuticals.

    1-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Investigated for its antimicrobial activity.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its ester group provides additional reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-phenyl-2-pyrazol-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12(15-10-6-9-14-15)11-7-4-3-5-8-11/h3-10,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCASTZGICBYQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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